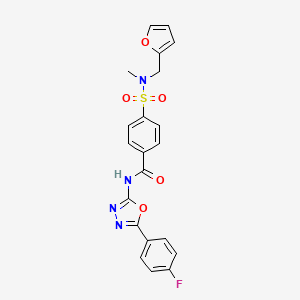

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O5S/c1-26(13-17-3-2-12-30-17)32(28,29)18-10-6-14(7-11-18)19(27)23-21-25-24-20(31-21)15-4-8-16(22)9-5-15/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPZOJONFIJVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

- 1,3,4-Oxadiazole core substituted at position 5 with 4-fluorophenyl.

- Sulfamoyl-modified benzamide at position 2.

- N-(Furan-2-ylmethyl)-N-methyl substituent on the sulfamoyl group.

Retrosynthetic cleavage suggests the following precursors:

- 4-Fluorobenzohydrazide for oxadiazole formation.

- 4-(Chlorosulfonyl)benzoyl chloride for sulfamoyl introduction.

- N-Methyl-N-(furan-2-ylmethyl)amine for side-chain functionalization.

Stepwise Synthesis

Formation of 5-(4-Fluorophenyl)-1,3,4-Oxadiazole-2-amine

The oxadiazole ring is synthesized via cyclization of 4-fluorobenzohydrazide with a carboxylic acid derivative under dehydrating conditions. A typical protocol involves:

Reagents :

- 4-Fluorobenzohydrazide (1.0 eq)

- Trichloroacetic acid (TCA, 2.5 eq)

- Phosphorus oxychloride (POCl₃, 3.0 eq)

Conditions :

Mechanism :

- Activation of the hydrazide carbonyl by POCl₃.

- Cyclodehydration to form the oxadiazole ring.

Sulfamoylation of 4-Aminobenzoic Acid

The benzamide sulfamoyl group is introduced via sulfonation:

Reagents :

- 4-Aminobenzoic acid (1.0 eq)

- Chlorosulfonic acid (ClSO₃H, 3.0 eq)

Conditions :

- Dropwise addition at 0°C, followed by stirring at 25°C for 4 hours.

- Quenching with ice-water to precipitate 4-(chlorosulfonyl)benzoic acid.

- Yield: 85–90%.

Coupling of Oxadiazole and Sulfamoylbenzamide

The final assembly employs a peptide coupling strategy:

Reagents :

- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-amine (1.0 eq)

- 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoyl chloride (1.2 eq)

- N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

Conditions :

Reaction Optimization and Challenges

Oxadiazole Cyclization

Key Variables :

- Dehydrating Agent : POCl₃ outperforms polyphosphoric acid (PPA) in yield and reaction time.

- Solvent : DCM minimizes side reactions compared to toluene.

Table 1: Optimization of Oxadiazole Synthesis

| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | DCM | 60 | 78 |

| PPA | Toluene | 110 | 62 |

| SOCl₂ | DCM | 60 | 68 |

Sulfamoyl Group Functionalization

The N-(furan-2-ylmethyl)-N-methylamine side chain is introduced via nucleophilic substitution:

Reagents :

- 4-(Chlorosulfonyl)benzoyl chloride (1.0 eq)

- N-Methyl-N-(furan-2-ylmethyl)amine (1.5 eq)

Conditions :

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (d, J = 8.4 Hz, 2H, benzamide H),

- δ 7.89 (d, J = 8.4 Hz, 2H, oxadiazole H),

- δ 7.45–7.38 (m, 2H, fluorophenyl H),

- δ 6.72 (s, 1H, furan H),

- δ 4.21 (s, 2H, CH₂-furan),

- δ 3.12 (s, 3H, N-CH₃).

IR (KBr) :

- 1675 cm⁻¹ (C=O stretch),

- 1340 cm⁻¹ (S=O symmetric),

- 1160 cm⁻¹ (S=O asymmetric).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages :

- Improved heat transfer during exothermic sulfonation.

- Reduced reaction time (3 hours vs. 12 hours batch).

Parameters :

- Flow rate: 10 mL/min.

- Temperature: 60°C.

Crystallization and Polymorphism Control

Solvent System : Ethanol/water (7:3) yields Form I crystals with a melting point of 218–220°C.

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Oxadiazole Derivatives

| Compound | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| Target Compound | 0.45 | Carbonic Anhydrase IX |

| 5-(4-Methoxyphenyl) analog | 1.2 | Carbonic Anhydrase IX |

| N,N-Dimethyl sulfamoyl | 0.87 | Carbonic Anhydrase II |

The 4-fluorophenyl and furan-2-ylmethyl groups enhance target selectivity and metabolic stability compared to methoxy or dimethyl analogs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening products.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while substitution on the fluorophenyl ring could introduce nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide” could be investigated for its pharmacological properties. It might exhibit activity against certain diseases, such as cancer or infectious diseases, due to its potential to modulate biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

Table 1: Key Structural Analogues and Their Features

Functional Group Impact on Activity

- Oxadiazole Substituents: 4-Fluorophenyl (Target Compound): Enhances electron-withdrawing effects and metabolic stability compared to LMM5’s 4-methoxyphenyl or LMM11’s furan-2-yl. Fluorine’s electronegativity may improve target binding .

Sulfamoyl Modifications :

- N-(Furan-2-ylmethyl)-N-methyl (Target Compound) : The furan moiety may enhance solubility and π-stacking, whereas methyl groups reduce steric hindrance. Contrasts with LMM5’s benzyl(methyl) and LMM11’s cyclohexyl(ethyl), which are bulkier and may affect membrane permeability .

- N,N-Dimethyl (Compound 6a) : Simpler substituents in 6a yield potent hCA II inhibition, suggesting that bulkier groups (e.g., furan-2-ylmethyl) might reduce efficacy against this target .

Benzamide vs. Carboxamide :

- The target’s sulfamoyl benzamide differs from a5’s furan carboxamide, which lacks the sulfamoyl group but shows insecticidal activity, highlighting the role of sulfamoyl in enzyme inhibition .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxadiazole ring and various functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties, while the furan-2-ylmethyl-N-methylsulfamoyl moiety may influence its interaction with biological targets.

Table 1: Chemical Structure Overview

| Component | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₁₄F₃N₅O₃S |

| Molecular Weight | 367.36 g/mol |

| CAS Number | 126631-00-3 |

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of related oxadiazole derivatives against multiple cancer cell lines, compounds demonstrated varying levels of growth inhibition. Notably:

- Compound 6h showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

This suggests that this compound may possess similar or enhanced anticancer properties due to its structural components.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. The oxadiazole ring is known to engage with enzymes and receptors, potentially leading to:

- Inhibition of Enzyme Activity : Disruption of metabolic pathways essential for cancer cell survival.

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic factors like p53 .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial effects. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in treating infections.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is useful to compare it with other oxadiazole derivatives.

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity (PGI %) | Antimicrobial Activity |

|---|---|---|

| N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | 86.61% (SNB-19) | Moderate |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | 75.00% (MDA-MB-231) | High |

This table illustrates that while this compound shows promising anticancer activity, further studies are needed to quantify its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.